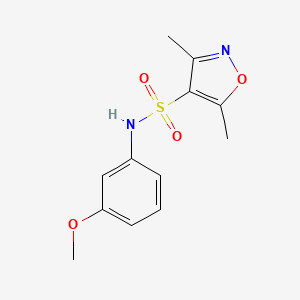
N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, two methyl groups, and a sulfonamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted oxazole derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-thiol
- N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-phosphate
Comparison: N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide, thiol, and phosphate analogs, the sulfonamide derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H14N2O4S |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-8-12(9(2)18-13-8)19(15,16)14-10-5-4-6-11(7-10)17-3/h4-7,14H,1-3H3 |
InChI Key |
SBGXFZMEXYYJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11437286.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B11437294.png)
![Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11437296.png)
![8-(5-bromo-2-methoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437301.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11437313.png)
![3-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11437330.png)
![ethyl 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11437337.png)
![8-(2-chlorophenyl)-3-(3-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437338.png)
![6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437342.png)
![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B11437343.png)
![Ethyl 1-[1-(1,3-benzothiazol-2-yl)-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl]piperidine-4-carboxylate](/img/structure/B11437349.png)
![7-(3-ethoxy-4-hydroxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437351.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11437357.png)
![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11437363.png)
